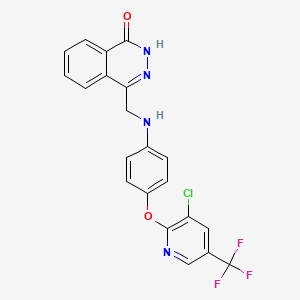

![molecular formula C17H9ClN2O3S B2415780 N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-30-5](/img/structure/B2415780.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

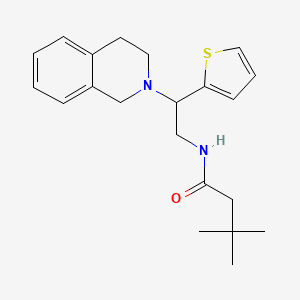

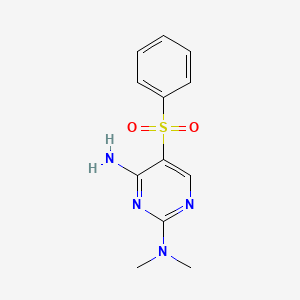

“N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of similar benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the compound “N-(4-Chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamide” was characterized by its C, H, and N analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives typically involve coupling reactions . For instance, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been reported. For instance, “N-(4-Chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamide” was found to have a melting point of 193–196 °C .Scientific Research Applications

Synthesis and Characterization

- A study by Cagide et al. (2015) explored the synthesis of chromone–thiazole hybrids, including compounds like N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, as potential ligands for human adenosine receptors. These compounds were synthesized using two different amidation methods and characterized through NMR, MS spectroscopy, and X-ray crystallography (Cagide, Borges, Gomes, & Low, 2015).

Biological Applications

- Raval et al. (2012) demonstrated the antimicrobial activity of similar compounds synthesized through a microwave-assisted process. These compounds showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

- Wang et al. (2015) synthesized coumarin benzothiazole derivatives that can recognize cyanide anions through a Michael addition reaction, indicating their potential application in chemical sensing (Wang et al., 2015).

Material Science and Chemistry

- Myannik et al. (2018) focused on the synthesis of novel organic ligands, which are the tautomeric forms of N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, for creating metal complexes with applications in material science (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).

- Zhao and Zhou (2009) studied the crystal structure of a molecule closely related to N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, providing insights into its molecular geometry and intermolecular interactions (Zhao & Zhou, 2009).

Mechanism of Action

While the specific mechanism of action for “N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is not available, benzothiazole derivatives have been reported to exhibit anti-inflammatory activity . They have shown inhibition of COX-1 and COX-2 enzymes, which are involved in the inflammatory response .

Future Directions

Benzothiazole derivatives, including “N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide”, could be further explored for their potential biological activities. Given their reported anti-inflammatory properties , they could be investigated for their potential use in treating inflammatory conditions. Additionally, their synthesis could be optimized for better yields and purity .

properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O3S/c18-10-5-3-7-14-15(10)19-17(24-14)20-16(22)13-8-11(21)9-4-1-2-6-12(9)23-13/h1-8H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHPYKSKHPMZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2415698.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2415699.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2415700.png)

![6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2415706.png)

![4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415710.png)

![3-methyl-4-(4-methylbenzoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2415711.png)

![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)

![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)